苏氨酸苯丙氨酸

描述

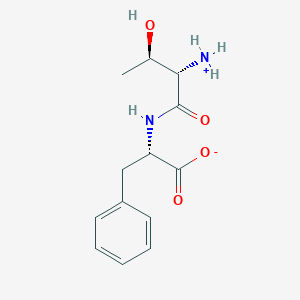

Threonylphenylalanine (TPA) is an amino acid derivative that has been used in the field of biochemistry for decades. It has been used in a variety of applications ranging from synthesizing proteins to studying the effects of drugs on the body.

科学研究应用

奶牛细胞中的乳蛋白合成

苯丙氨酸和苏氨酸寡肽,包括苏氨酸苯丙氨酸,显著促进奶牛乳腺上皮细胞中的乳蛋白合成。它们在乳蛋白合成中比等量的游离氨基酸(Zhou, Wu, Liu, & Liu, 2015)更有效。

苏氨酸特异性tRNA合成酶活性

对大肠杆菌中的苏氨酸转移核糖核酸合成酶的研究有助于理解分子量、酶动力学和苏氨酸腺苷酸酶复合物的行为(Hirsh, 1968)。

酶促反应中的诱导拟合和动力学机制

对大肠杆菌苏氨酸-tRNA合成酶(ThrRS)的研究显示底物结合如何驱动构象变化以进行催化,为酶促反应中的诱导拟合原理提供了见解(Bovee, Pierce, & Francklyn, 2003)。

二肽类似物中的结构多样性

对二苯丙氨酸及其类似物的研究表明它们能够形成具有独特光学性质的多样微结构,暗示在生物传感、药物传递和人工光合作用中的应用(Pellach et al., 2016)。

含非天然氨基酸的重组蛋白

研究表明将含有叠氮官能化氨基酸的蛋白质纳入蛋白质中以进行化学选择性修饰,突显了在蛋白工程和功能研究中的潜在应用(Kiick, Saxon, Tirrell, & Bertozzi, 2001)。

苏氨酸在植物代谢中的作用

对拟南芥苏氨酸醛缩酶的遗传和生化分析揭示了其对异亮氨酸生物合成和作物植物的营养价值的贡献(Jander, Galili, & Shachar-Hill, 2010)。

作用机制

Target of Action

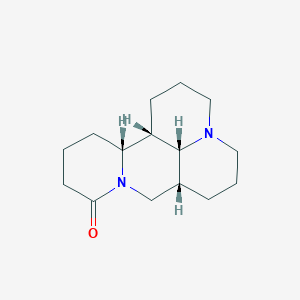

Threonylphenylalanine is a dipeptide composed of threonine and phenylalanine . It is an incomplete breakdown product of protein digestion or protein catabolism

Mode of Action

The supposed antidepressant effects of l-phenylalanine, one of its constituents, may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Result of Action

It has been reported as a lung cancer biomarker , suggesting it may have some role in cancer biology.

生化分析

Biochemical Properties

Threonylphenylalanine, being a dipeptide, plays a role in various biochemical reactions. It interacts with enzymes and proteins involved in protein digestion and catabolism

Cellular Effects

They are short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis .

Metabolic Pathways

Threonylphenylalanine is involved in the metabolic pathways related to protein digestion and catabolism

属性

IUPAC Name |

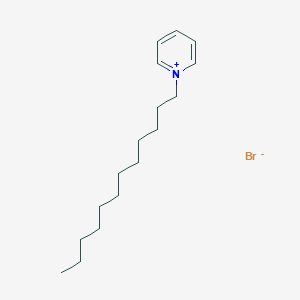

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-8(16)11(14)12(17)15-10(13(18)19)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7,14H2,1H3,(H,15,17)(H,18,19)/t8-,10+,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHUITKNHOKGFC-MIMYLULJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346616 | |

| Record name | Threonylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16875-27-7 | |

| Record name | Threonylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)